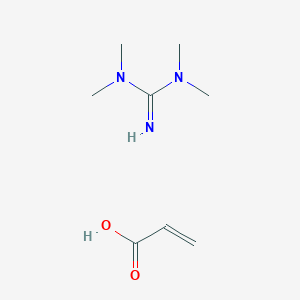
Prop-2-enoic acid;1,1,3,3-tetramethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus . 1,1,3,3-tetramethylguanidine is a strong base used in organic synthesis. When combined, these compounds form a unique chemical entity with diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-enoic acid is typically produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ] This method is favored due to its efficiency and high yield .
Industrial Production Methods
Industrial production of prop-2-enoic acid involves the catalytic oxidation of propylene in the presence of a catalyst such as molybdenum and vanadium oxides. The process is carried out at elevated temperatures and pressures to ensure optimal conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enoic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylic acid or other copolymers.
Esterification: Reacts with alcohols to form esters.
Addition Reactions: The double bond in prop-2-enoic acid allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Used in the production of prop-2-enoic acid from propylene.
Alcohols: For esterification reactions.
Catalysts: Such as molybdenum and vanadium oxides for industrial production.
Major Products
Polyacrylic Acid: Used in superabsorbent polymers.
Acrylic Esters: Used in coatings, adhesives, and sealants.
Aplicaciones Científicas De Investigación
Prop-2-enoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis.
Biology: Utilized in the study of cell adhesion and migration.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the production of paints, adhesives, and textiles.
Mecanismo De Acción
The mechanism of action of prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of superabsorbent polymers, which can absorb and retain large amounts of water. The molecular targets and pathways involved include the interaction of the carboxylic acid group with various substrates, leading to the formation of stable polymeric structures .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic Acid: Similar structure but with a methyl group on the alpha carbon.
Crotonic Acid: Similar unsaturated carboxylic acid with a different double bond position.
Uniqueness
Prop-2-enoic acid is unique due to its high reactivity and versatility in forming various polymers and copolymers. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
912476-35-8 |
|---|---|
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
prop-2-enoic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C5H13N3.C3H4O2/c1-7(2)5(6)8(3)4;1-2-3(4)5/h6H,1-4H3;2H,1H2,(H,4,5) |
Clave InChI |
SAXJVKAVLPPFLI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)N(C)C.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
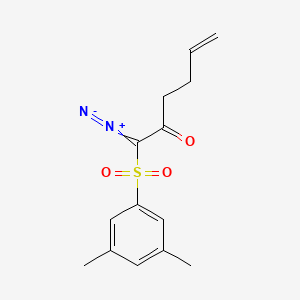
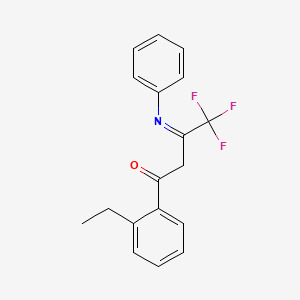
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
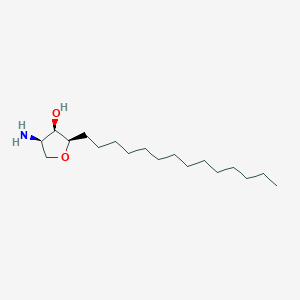
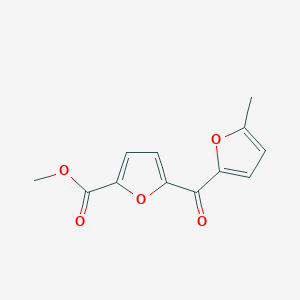

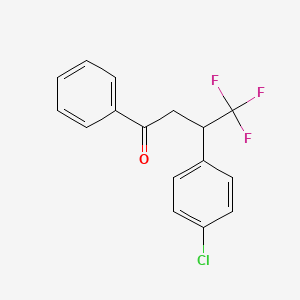


![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)

